molecular formula C19H36N4O4 B116171 AC-Leu-val-lys-aldehyde CAS No. 147600-40-6

AC-Leu-val-lys-aldehyde

Cat. No. B116171
CAS RN: 147600-40-6
M. Wt: 384.5 g/mol
InChI Key: OTTJZKCAGFGFNW-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“AC-Leu-val-lys-aldehyde” is a synthetic compound composed of four amino acids: acetyl-L-leucine, L-valine, L-lysine, and aldehyde . It is a potent cathepsin B inhibitor with IC50s of 4 nM . It significantly reduces quinolinic acid-induced striatal cell death and causes accumulation of LC3-II .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H36N4O4 . Its molecular weight is 384.51 .


Chemical Reactions Analysis

“this compound” is known to inhibit various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 384.51 , a density of 1.1±0.1 g/cm3 , and a boiling point of 665.5±55.0 °C at 760 mmHg .

Scientific Research Applications

1. Role in Inhibition of Proteases

AC-Leu-Val-Lys-Aldehyde appears to have significant applications in inhibiting various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems (Ito, Tokawa, & Shimizu, 1972).

2. Implications in Enzyme Activity Studies

Research indicates that variants of this compound are involved in the study of enzyme activities, such as in the case of human liver aldehyde dehydrogenase. Understanding how these peptides interact with enzymes can provide insights into enzyme function and regulation (Abriola, Fields, Stein, MacKerell, & Pietruszko, 1987).

3. Development of Therapeutic Agents

Compounds containing this compound have been evaluated for their potential as therapeutic agents. For example, they have been studied as inhibitors of trypsin-like serine proteases, which are implicated in various diseases. This research is crucial for developing new treatments for disorders mediated by these proteases (Lynas, Martin, & Walker, 2001).

4. Exploration of Protein and Peptide Structures

Studies involving this compound contribute to our understanding of protein and peptide structures. This includes research on the synthesis of peptide aldehydes and their role in stabilizing various protein structures, which is essential for biochemical and pharmacological applications (Konno, Sema, & Tokairin, 2015).

5. Investigating Molecular Abnormalities

This compound is instrumental in researching molecular abnormalities, as seen in studies of enzyme variants, particularly in the context of genetic mutations and their impact on enzyme activity. This research is critical for understanding genetic diseases and developing genetic therapies (Yoshida, Huang, & Ikawa, 1984).

6. Understanding Enzyme Inhibition Mechanisms

The compound is involved in the synthesis and evaluation of inhibitors, particularly in the context of interleukin-1 beta converting enzyme (ICE). This research helps in understanding the mechanisms of enzyme inhibition, which is crucial for drug development (Graybill, Dolle, Helaszek, Miller, & Ator, 2009).

Mechanism of Action

Target of Action

AC-Leu-Val-Lys-Aldehyde is a potent inhibitor of cathepsin B , a lysosomal cysteine protease . Cathepsin B plays a crucial role in protein degradation and turnover, and its dysregulation is associated with various pathological conditions.

Mode of Action

This compound interacts with cathepsin B, inhibiting its proteolytic activity. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates .

Biochemical Pathways

The inhibition of cathepsin B by this compound affects various biochemical pathways. One notable pathway is the autophagy-lysosome pathway, where cathepsin B is involved in the degradation of autophagosomes. The inhibition of cathepsin B leads to the accumulation of LC3-II, a marker of autophagosomes .

Result of Action

The inhibition of cathepsin B by this compound has significant cellular effects. It has been shown to reduce cell death induced by quinolinic acid, a neurotoxin . This suggests potential neuroprotective effects of the compound.

properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTJZKCAGFGFNW-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AC-Leu-val-lys-aldehyde
Reactant of Route 2
AC-Leu-val-lys-aldehyde
Reactant of Route 3
AC-Leu-val-lys-aldehyde
Reactant of Route 4
AC-Leu-val-lys-aldehyde
Reactant of Route 5
AC-Leu-val-lys-aldehyde
Reactant of Route 6
AC-Leu-val-lys-aldehyde

Q & A

Q1: The study mentions Ac-Leu-Val-Lys-aldehyde as a potent inhibitor of cysteine proteases, particularly those belonging to the cathepsin B subfamily. How does this compound interact with its target cysteine protease, and what are the downstream effects of this inhibition in the context of Philasterides dicentrarchi?

A1: this compound is a peptide-based inhibitor that forms a covalent bond with the active site cysteine residue of cysteine proteases, particularly those with a preference for substrates containing leucine, valine, and lysine in their structure, like cathepsin B. [] This interaction effectively blocks the protease's active site, preventing it from cleaving its natural substrates.

  • Reduced gelatinolytic activity: This suggests that the parasite secretes cysteine proteases that can break down gelatin, a protein often used as a model substrate for proteolytic activity. []
  • Inhibition of collagen and hemoglobin degradation: This finding points towards the role of cysteine proteases in the parasite's ability to invade host tissues (collagen degradation) and acquire nutrients (hemoglobin degradation). []
  • Decreased histolytic activity: The reduced damage to turbot fibroblast monolayers in the presence of the inhibitor emphasizes the importance of secreted cysteine proteases in the parasite's ability to damage host cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.